molecular formula C7H3F2NO4 B2606955 2,6-Difluoro-4-nitrobenzoic acid CAS No. 196194-57-7

2,6-Difluoro-4-nitrobenzoic acid

Cat. No.: B2606955
CAS No.: 196194-57-7
M. Wt: 203.101
InChI Key: VDDOEPCUFDOETL-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-nitrobenzoic acid typically involves the nitration of 2,6-difluorobenzoic acid. The reaction is carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

    Esterification: Methanol, sulfuric acid as catalyst.

Major Products:

    Reduction: 2,6-Difluoro-4-aminobenzoic acid.

    Substitution: 2,6-Dimethoxy-4-nitrobenzoic acid.

    Esterification: Methyl 2,6-difluoro-4-nitrobenzoate.

Scientific Research Applications

2,6-Difluoro-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activities. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may serve as lead compounds in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-nitrobenzoic acid and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,6-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,4-Difluoronitrobenzene: Similar substitution pattern but lacks the carboxylic acid group.

Uniqueness: 2,6-Difluoro-4-nitrobenzoic acid is unique due to the presence of both fluorine atoms and a nitro group on the benzoic acid core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOEPCUFDOETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.5M Aqueous sodium hydroxide solution (300 ml) was added over 5 minutes to a solution of ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate (34.86 g 125 mmol) in ethanol (300 ml) at 5° C. such that the reaction temperature was kept below 25° C. The mixture was cooled to 18° C. and 30% hydrogen peroxide (40 ml) was added. The mixture was stirred at 20° C. for 2.5 hours. Sodium sulphite was added until the peroxide test was negative, the mixture was acidified to pH1 with 6M hydrochloric acid and extracted with ethyl acetate. The organic extracts were back extracted with saturated aqueous sodium hydrogen carbonate solution, the aqueous extracts were acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extracts were dried (MgSO4) and the solvent removed by evaporation to give 2,6-difluoro-4-nitrobenzoic acid (4.89 g, 19%).
Quantity
300 mL
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-2-(2,6-difluoro-4-nitrophenyl)ethanoate
Quantity
34.86 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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